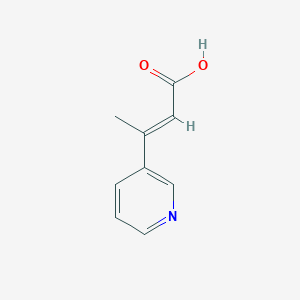

3-(Pyridin-3-yl)but-2-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-pyridin-3-ylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7(5-9(11)12)8-3-2-4-10-6-8/h2-6H,1H3,(H,11,12)/b7-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLCTEOANVBMOD-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Pyridin 3 Yl but 2 Enoic Acid and Its Structural Analogues

Direct Synthetic Routes to 3-(Pyridin-3-yl)but-2-enoic Acid

Direct synthetic routes to this compound typically involve the formation of the but-2-enoic acid moiety directly onto a pre-existing pyridine (B92270) ring. These methods are often favored for their atom economy and fewer synthetic steps.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone in the synthesis of α,β-unsaturated carbonyl compounds, including this compound. The Knoevenagel and Claisen-Schmidt condensations are particularly relevant. For instance, the reaction of 3-acetylpyridine (B27631) with a compound containing an active methylene (B1212753) group, such as malonic acid or its derivatives, in the presence of a basic catalyst like piperidine (B6355638) or pyridine, can yield the target molecule. practically.com The base facilitates the deprotonation of the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of 3-acetylpyridine. Subsequent dehydration of the aldol-type intermediate leads to the formation of the carbon-carbon double bond. practically.comuomosul.edu.iq

Another important condensation reaction is the Perkin condensation, which involves the reaction of an aromatic aldehyde with an aliphatic acid anhydride (B1165640). practically.com While not a direct route to this compound itself, it is a valuable method for synthesizing related cinnamic acid analogues.

A notable example of a Claisen condensation for a related structure involves the reaction of diethyl oxalate (B1200264) with a substituted 1-(pyridin-3-yl)ethan-1-one to afford a 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoic acid derivative. thieme-connect.comresearchid.co This highlights the versatility of condensation reactions in accessing variously substituted butenoic acid systems.

Approaches Involving Pyridine-Substituted But-2-enoic Acid Moieties

The synthesis of pyridine-substituted but-2-enoic acid can also be achieved through various other strategies. One-pot multicomponent reactions, such as a modified Bohlmann-Rahtz pyridine synthesis, offer an efficient way to construct polysubstituted pyridines, which could then be further functionalized to the desired butenoic acid. core.ac.uk This reaction typically involves the cyclocondensation of a 1,3-dicarbonyl compound, an alkynone, and ammonia. core.ac.uk

Indirect and Convergent Synthetic Strategies for this compound Precursors

Indirect and convergent strategies involve the synthesis of key precursors that are later assembled to form the final this compound structure. These methods often provide greater flexibility in introducing substituents and controlling stereochemistry.

Preparation via α-Keto Acids and Aldehyde Condensations

The condensation of α-keto acids with aldehydes presents a viable route to but-2-enoic acid derivatives. For example, the reaction of glyoxylic acid with 3-acetyl-2H-chromen-2-one has been used to synthesize 4-oxo-4-(2-oxo-2H-chromen-3-yl)but-2-enoic acid, a structural analogue. nih.gov This methodology could be adapted to use a pyridine-containing ketone to access the desired scaffold. The reaction proceeds through an aldol-type addition followed by dehydration. uomosul.edu.iqbyjus.com

Exploitation of Michael Addition Reactions for But-2-enoic Acid Framework Formation

Michael addition is a powerful tool for carbon-carbon bond formation and is extensively used in the synthesis of butanoic acid frameworks, which can be subsequently converted to but-2-enoic acids. The reaction involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). asianpubs.orgraco.catresearchgate.net For instance, the reaction of a β-aroylacrylic acid with a nucleophile like malononitrile (B47326) can lead to the formation of a substituted pyridine derivative after subsequent cyclization. raco.cat This approach highlights the potential to construct the pyridine ring and the butenoic acid precursor in a single sequence. The choice of catalyst, such as piperidine or ammonium (B1175870) acetate (B1210297), can influence the final product, leading to either pyran or pyridine derivatives. raco.cat

Utility of Anhydrides and Related Reagents in Building Block Preparation

Acid anhydrides, particularly maleic anhydride, are versatile building blocks in the synthesis of but-2-enoic acid derivatives. The reaction of an amine, such as 3-aminopyridine, with maleic anhydride can form a maleamic acid, which upon decarboxylation can potentially yield a 4-oxo-4-(pyridin-3-ylamino)but-2-enoic acid. evitachem.com Furthermore, maleic anhydride can react with substituted pyridines to form N-substituted maleamic acids, which can then undergo further reactions, such as Michael additions, to build more complex heterocyclic systems. raco.cat Friedel-Crafts reactions involving maleic anhydride and a suitable aromatic substrate can also be employed to synthesize β-aroylacrylic acids, which are key precursors for various heterocyclic compounds, including those with a butenoic acid moiety. google.com

Catalytic Systems and Reaction Condition Optimization in this compound Synthesis

The efficient synthesis of this compound and its analogues is highly dependent on the choice of catalytic system and the optimization of reaction conditions. Researchers have explored various approaches, including base-catalyzed reactions and the use of microwave irradiation, to enhance yield, reduce reaction times, and improve the sustainability of the synthetic process.

Base-Catalyzed Approaches

Base-catalyzed reactions are a cornerstone in the synthesis of but-2-enoic acid derivatives, primarily through condensation and addition reactions. The Claisen condensation, for example, is a classic method for forming the carbon-carbon bond essential for the butenoic acid backbone. In one instance, a structural analogue, (Z)-4-[4-(furan-2-yl)-2-methyl-5-nitro-6-phenylpyridin-3-yl]-2-hydroxy-4-oxobut-2-enoic acid, was synthesized via a Claisen condensation using sodium n-butoxide as the base. thieme-connect.com The reaction involved treating 1-[4-(furan-2-yl)-2-methyl-5-nitro-6-phenylpyridin-3-yl]ethan-1-one with diethyl oxalate in the presence of the base, followed by refluxing for 6 hours to yield the product. thieme-connect.com

Similarly, sodium methoxide (B1231860) (NaOMe) in methanol (B129727) is an effective base catalyst for the condensation of acetophenones with dimethyl oxalate to form methyl pyruvate (B1213749) intermediates, which are precursors to the target butenoic acids. nih.govacs.org Michael addition reactions, which involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound, also frequently employ base catalysts. For instance, the synthesis of pyridine and pyran derivatives from 4-(4-acetoaminophenyl)-4-oxo-but-2-enoic acid utilizes piperidine or ammonium acetate as catalysts to facilitate the addition of malononitrile. raco.cat The choice of base can influence the reaction pathway, with piperidine favoring the formation of a pyran derivative and ammonium acetate leading to a pyridine derivative. raco.cat

Role of Microwave Irradiation in Reaction Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. In the synthesis of peptidomimetic trans-delta-aminopent-enoic acid, a structural analogue, microwave irradiation (120 W, 45°C) for just 5 minutes was a key step in the reaction sequence. rsc.org This contrasts sharply with conventional heating methods that can take several hours or even days. ekb.eg

A rapid, microwave-assisted protocol has been developed for the Claisen condensation to produce methyl pyruvate intermediates. nih.govacs.org The reaction, conducted at 30°C under 250 W of microwave power, was completed in only 5 minutes. nih.govacs.org This high efficiency is crucial for the rapid generation of compound libraries for structure-activity relationship studies. Another example involves the synthesis of coumarin (B35378) derivatives, where 4-oxo-4-(2-oxo-2H-chromen-3-yl)but-2-enoic acid was prepared using glyoxalic acid and acetic anhydride with ytterbium triflate as a catalyst under microwave conditions. nih.gov

Solvent Effects and Green Chemistry Considerations

The choice of solvent can profoundly impact reaction outcomes, including yield and selectivity. Furthermore, the principles of green chemistry are increasingly guiding synthetic design, favoring the use of recyclable catalysts and environmentally benign solvents and procedures.

The use of a recyclable, heterogeneous solid acid catalyst, Amberlyst-15®, for the synthesis of β-enamino compounds (related precursors) at room temperature represents a significant green chemistry advancement. scispace.com This avoids the need for corrosive liquid acids and simplifies product purification. Solvent screens have shown that for certain decarboxylation reactions, solvents like DMAc and DMSO are effective, while quinoline (B57606) and pyridine can also be used, albeit with slower reaction rates. nih.gov

Green considerations also extend to the workup and purification stages. One synthetic procedure for a butenoic acid analogue involves an aqueous workup followed by ion-exchange chromatography. rsc.org The resin used in this chromatographic purification can be regenerated with a strong acid and reused, minimizing waste and aligning with green chemistry principles. rsc.org

Regioselectivity and Stereoselectivity in this compound Synthesis

Controlling the geometry of the double bond (E/Z isomerism) and the chirality of the molecule (enantioselectivity) are critical challenges in the synthesis of complex organic molecules like this compound and its analogues.

Control of E/Z Isomerism

The E/Z configuration of the alkene in but-2-enoic acid derivatives is crucial as it defines the three-dimensional shape of the molecule, which in turn affects its biological activity. Several strategies have been developed to control this aspect of stereochemistry.

Photocatalytic isomerization offers a modern approach to selectively convert one isomer to another. For example, the E-isomer of 3-(pyridin-3-yl)but-2-enenitrile, a close analogue, can be converted to the Z-isomer with high selectivity (Z:E 91:9) using a photocatalyst under UV light irradiation (402 nm). acs.org

More traditional methods rely on controlling the reaction conditions of olefination reactions. In the synthesis of α-fluoro-α,β-unsaturated esters, the choice of base is critical. Using n-BuLi as the base at low temperatures (–78 °C) consistently produces the E-isomer with high selectivity (e.g., 98:2). nih.gov In contrast, other bases might favor the Z-isomer. The stereochemistry of the resulting products is typically confirmed using techniques like ¹H-¹⁹F HOESY NMR experiments or by obtaining single crystal X-ray structures. nih.gov In some cases, the reaction conditions of a Claisen condensation can also lead to the preferential formation of the Z-isomer. thieme-connect.com

Strategies for Enantioselective Synthesis

For analogues of this compound that contain chiral centers, enantioselective synthesis is necessary to produce a single enantiomer. This is vital as different enantiomers of a chiral drug can have vastly different pharmacological effects.

One powerful strategy involves the use of cooperative catalysis. The enantioselective aminomethylation of arylacetic acid esters has been achieved with high enantiomeric ratios (er) using a combination of an isothiourea catalyst and a Brønsted acid. st-andrews.ac.ukresearchgate.net This method was successfully applied in the synthesis of (S)-Nakinadine B, a natural product containing a pyridin-3-yl moiety, achieving a 93:7 er for the final product. st-andrews.ac.ukresearchgate.net

Another effective approach is asymmetric hydrogenation, which introduces chirality by adding hydrogen across a double bond using a chiral catalyst. This was demonstrated in the enantioselective total synthesis of the macrocyclic alkaloid (–)-(R)-isooncinotine. nih.gov A key step involved the Cu(I)-catalyzed amidation of a pyridine derivative with a chiral oxazolidin-2-one, which served as a stereochemical control element for a subsequent asymmetric hydrogenation reaction. nih.gov These examples highlight sophisticated catalytic methods for establishing stereocenters in complex molecules containing a pyridine ring.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Pyridin 3 Yl but 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-(Pyridin-3-yl)but-2-enoic acid in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments collectively confirm the atomic connectivity and stereochemistry of the molecule.

One-Dimensional NMR (¹H and ¹³C NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound and its derivatives reveals characteristic signals for the pyridyl and acrylic acid protons. For a related compound, (E)-3-(6-methylpyridin-3-yl)prop-2-enoic acid, the pyridyl protons appear in the range of δ 8.3–8.5 ppm, while the acrylic α- and β-protons are observed as doublets at approximately δ 6.2–6.4 and δ 7.8–8.0 ppm, respectively, with a coupling constant (J) of about 16 Hz, indicative of a trans configuration. The methyl group on the pyridine (B92270) ring resonates at around δ 2.5 ppm. In another derivative, 2-(Amino-pyridin-3-yl-methylene)-3-oxo-butyric acid ethyl ester, the pyridyl protons show complex splitting patterns with signals at δ 8.74 (dd, J= 4.0Hz, 1H), 8.61 (d, 1H), 7.76 (m, J= 4.0Hz, 1H), and 7.44 (m, J= 4.0Hz, 1H). rsc.org

The ¹³C NMR spectrum provides further structural confirmation by identifying all unique carbon environments. For 2-(Amino-pyridin-3-yl-methylene)-3-oxo-butyric acid ethyl ester, the carbon signals are assigned as follows: δ 13.6, 30.0, 60.2, 104.5, 123.8, 134.9, 135.5, 147.1, 150.4, 163.0, 168.7, 197.8 ppm. rsc.org These chemical shifts are consistent with the proposed structure, showing the presence of methyl, methylene (B1212753), methine, and quaternary carbons, including those of the pyridine ring and the butenoic acid moiety.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridyl H | 7.44 - 8.74 | 123.8 - 150.4 |

| Acrylic H | 6.2 - 8.0 | 104.5 - 141.6 |

| Methyl H | ~2.5 | ~13.6 |

| Carboxyl C | - | ~168.7 |

| Carbonyl C | - | ~197.8 |

Note: Data compiled from various derivatives and may not represent the exact values for the parent compound. rsc.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, COSY spectra can establish the spin systems of the pyridine ring and the butenoic acid chain, confirming the connectivity between adjacent protons. nih.govnih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum. columbia.eduyoutube.com Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Interactions

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound and to probe intermolecular interactions in the solid state.

The IR spectrum of a related compound, (E)-3-(6-methylpyridin-3-yl)prop-2-enoic acid, shows a broad O-H stretching band for the carboxylic acid in the region of 2500–3000 cm⁻¹. The C=O stretch of the carboxylic acid is observed around 1680–1700 cm⁻¹. For other similar butenoic acid derivatives, the C=O stretching vibration is also found in the range of 1656-1730 cm⁻¹, and the C=C stretching is seen around 1609 cm⁻¹. nih.govmdpi.com The presence of N-H groups in derivatives can be identified by bands in the region of 3200-3400 cm⁻¹. raco.catidosi.org

Table 2: Characteristic Vibrational Frequencies for this compound and its Derivatives

| Functional Group | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3000 (broad) | - |

| C=O (Carboxylic Acid) | 1680 - 1730 | - |

| C=C (Alkenyl) | ~1610 | - |

| N-H (Amide/Amine) | 3200 - 3400 | - |

Note: Data compiled from various derivatives and may not represent the exact values for the parent compound. nih.govmdpi.comraco.catidosi.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of this compound, which helps to confirm its elemental composition and structural features.

For the related (E)-3-(6-methylpyridin-3-yl)prop-2-enoic acid, electrospray ionization mass spectrometry (ESI-MS) shows a deprotonated molecular ion peak [M-H]⁻ at m/z ≈ 178.19, which confirms its molecular weight. In general, the molecular ion peak in the mass spectrum of a compound provides its molecular weight. nih.govraco.cat The fragmentation pattern can reveal the loss of specific functional groups, such as the carboxylic acid group, and can help to identify the different components of the molecule. researchgate.net

X-ray Crystallography for Absolute Configuration and Crystal Packing

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including its absolute configuration and how the molecules are arranged in the crystal lattice.

For a similar compound, 3-(pyridin-4-yl)acrylic acid, single-crystal X-ray diffraction reveals a near-planar structure with an E-configuration. The crystal lattice is stabilized by intermolecular O–H···N and C–H···O hydrogen bonds, as well as π–π stacking interactions. In the crystal structure of another related molecule, (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid, molecules are connected by C—H⋯O hydrogen bonds. iucr.org

Supramolecular Interactions (Hydrogen Bonding, π–π Stacking)

Hydrogen Bonding: The most prominent hydrogen bonding motif anticipated for this compound involves the carboxylic acid functional group. In the solid state, carboxylic acids commonly form centrosymmetric dimers through strong O–H···O hydrogen bonds between two molecules. For analogous compounds like (E)-3-(6-methylpyridin-3-yl)prop-2-enoic acid, these dimer formations are a key stabilizing feature in the crystal lattice. nih.gov In addition to these strong interactions, weaker C–H···O and C–H···N hydrogen bonds may also contribute to the stability of the crystal structure, connecting the dimers into a more extensive three-dimensional network. researchgate.netiucr.org The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor, potentially leading to O–H···N interactions, particularly in environments where carboxylic acid dimerization is disrupted.

Table 1: Predicted Supramolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Structure |

|---|---|---|---|---|

| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | ~1.8 - 2.0 | Formation of molecular dimers |

| Hydrogen Bond | C-H (Alkenyl/Aryl) | O=C (Carboxyl) | Variable | Network stabilization |

| Hydrogen Bond | O-H (Carboxyl) | N (Pyridine) | Variable | Chain formation |

| π–π Stacking | Pyridine Ring | Pyridine Ring | ~3.4 - 4.0 | Crystal packing cohesion |

| C–H···π Interaction | C-H | Pyridine Ring | ~3.0 | Stabilization of layers |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

The electronic properties of this compound can be effectively probed using Ultraviolet-Visible (UV-Vis) spectroscopy. The UV-Vis spectrum is expected to reveal absorption bands corresponding to π→π* and n→π* electronic transitions, which are characteristic of its conjugated system.

The key chromophore in this molecule is the pyridyl-substituted α,β-unsaturated carboxylic acid. This extended conjugated system involves the pyridine ring and the double bond of the butenoic acid moiety. The π-electrons in this system can be excited to higher energy orbitals by absorbing UV or visible light. The primary electronic transition is expected to be a π→π* transition, which is typically intense and occurs at a specific wavelength (λmax). For simple pyridine derivatives, these transitions are often observed in the UV region. For instance, 1-pyridin-3-yl-ethylamine (B1303624) exhibits absorption maxima at 204 nm and 258 nm. sielc.com

The conjugation between the pyridine ring and the butenoic acid chain is expected to cause a bathochromic (red) shift in the absorption maximum compared to the individual, unconjugated chromophores. This is because the extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Furthermore, the presence of the nitrogen heteroatom and the carbonyl group introduces non-bonding electrons (n-electrons), which can undergo n→π* transitions. These transitions are generally of lower intensity and may appear as a shoulder on the main π→π* absorption band. sielc.com

The position and intensity of the absorption bands can be influenced by factors such as the solvent polarity. uiowa.edu In protic solvents, for example, hydrogen bonding to the pyridine nitrogen or the carbonyl oxygen can affect the energy levels of the n and π orbitals, leading to shifts in the absorption maxima.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity | Chromophore |

|---|---|---|---|---|

| π→π* | π → π* | ~250 - 300 nm | High | Pyridyl-conjugated system |

| n→π* | n → π* | >300 nm | Low | C=O, Pyridine N |

Chemical Reactivity and Derivatization Strategies for 3 Pyridin 3 Yl but 2 Enoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions, enabling the formation of numerous derivatives.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with various alcohols under acidic conditions. For instance, methyl esters have been synthesized. acs.orgumich.edu One specific method involves the condensation of acetophenones with dimethyl oxalate (B1200264) using sodium methoxide (B1231860) in methanol (B129727) under microwave irradiation to produce methyl pyruvate (B1213749) products. acs.org

Amidation: Amide derivatives are readily formed by reacting 3-(Pyridin-3-yl)but-2-enoic acid with amines. This can be achieved using standard coupling reagents or by activating the carboxylic acid, for example, by converting it to an acid chloride. acs.orgresearchgate.net A variety of amines can be used, leading to a diverse range of amide products. For example, amides have been prepared with N-substituted amines and hydrazides. researchgate.netchimicatechnoacta.ru The formation of the amide bond can be sensitive to reaction conditions, with factors like the choice of solvent, base, and coupling reagent influencing the efficiency and minimizing side reactions like carbon-carbon double bond isomerization. acs.org

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, can occur under certain conditions, particularly with related compounds. For example, the decarboxylation product of (E)-2-oxo-4(pyridin-3-yl)-3-butenoic acid is 3-(pyridin-3-yl)acrylaldehyde. evitachem.comnih.gov Radical decarboxylative functionalization of similar 3-enoic acids has also been reported, showcasing a method for introducing new functional groups at the C3 position. researchgate.net The rate of decarboxylation can be influenced by the substitution pattern on the butenoic acid framework. researchgate.net

Reactions at the Carbon-Carbon Double Bond of the But-2-enoic Acid Framework

The presence of the α,β-unsaturated system makes the carbon-carbon double bond susceptible to various addition reactions.

Michael Additions and Their Synthetic Utility

The electron-withdrawing nature of the carboxylic acid group activates the double bond for Michael additions, where nucleophiles add to the β-carbon. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Aza-Michael additions, involving nitrogen nucleophiles, are particularly common with related β-aroylacrylic acids, leading to the synthesis of unnatural α-amino acids and heterocyclic compounds like pyridazinones and furanones. researchgate.netraco.cat Carbon nucleophiles, such as those derived from active methylene (B1212753) compounds like malononitrile (B47326) and diethyl malonate, also participate in Michael additions, providing access to pyran and pyridine (B92270) derivatives. raco.catnih.gov The choice of catalyst, such as piperidine (B6355638) or ammonium (B1175870) acetate (B1210297), can influence the outcome of the reaction, leading to different heterocyclic products. raco.cat

Hydrogenation and Reduction Transformations

The carbon-carbon double bond can be saturated through hydrogenation reactions. Catalytic hydrogenation, often employing catalysts like platinum oxide (PtO₂), is an effective method for reducing the double bond to a single bond. doi.org Asymmetric hydrogenation of related α-arylacrylic and β-arylbut-3-enoic acids has been achieved using chiral catalysts, yielding enantiomerically enriched products. rsc.org

Cycloaddition Reactions

The double bond of the but-2-enoic acid framework can potentially participate in cycloaddition reactions, a class of pericyclic reactions that form cyclic products. wikipedia.org While specific examples for this compound are not prevalent in the searched literature, related α,β-unsaturated systems are known to undergo such transformations. For instance, [3+2] cycloaddition reactions of azoalkenes with vinylindoles, catalyzed by chiral phosphoric acid, have been used to synthesize 2,3-dihydropyrroles. nih.gov Similarly, 1,3-dipolar cycloadditions of nitrilimines with various dipolarophiles are a common strategy for synthesizing five-membered heterocyclic rings. mdpi.com The reactivity of the double bond in cycloadditions can be influenced by the substituents and the specific reaction conditions. researchgate.net

Reactivity of the Pyridine Nucleus in this compound

The reactivity of the pyridine ring in this compound is governed by the inherent electronic properties of the pyridine nucleus, which are further modulated by the but-2-enoic acid substituent. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. This deactivation is most pronounced at the ortho (C2, C6) and para (C4) positions. Conversely, the ring is more susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which forms a positively charged pyridinium (B92312) ion in the strongly acidic conditions often required for these reactions. uiowa.edursc.org This deactivation makes EAS reactions on pyridine significantly more difficult than on benzene. masterorganicchemistry.com For this compound, the butenoic acid group at the C3 position further influences the regioselectivity of any potential substitution.

Theoretical studies on the nitration of pyridine with the nitronium ion (NO₂⁺) indicate that the reaction has a low activation Gibbs free energy. rsc.org However, the strongly acidic medium required for the reaction leads to the complete protonation of pyridine, forming the strongly deactivated pyridinium species, which prevents the EAS nitration from occurring in experimental settings. rsc.org

In cases where EAS is forced to occur, substitution typically happens at the C3 or C5 position, which are the least deactivated. The presence of the but-2-enoic acid substituent at C3 would likely direct incoming electrophiles to the C5 position.

Nucleophilic Substitution on Pyridine (if applicable)

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the C2, C4, and C6 positions. uiowa.edu Direct nucleophilic substitution on an unsubstituted pyridine ring requires very strong nucleophiles, such as organolithium reagents or sodium amide (NaNH₂), and often results in the formation of 1,2-dihydropyridine intermediates that require subsequent oxidation. uiowa.edu

For this compound, direct nucleophilic substitution on the pyridine ring is unlikely without the presence of a good leaving group (like a halogen) at an activated position (C2, C4, or C6). The amino group on a pyridine ring, for instance, allows for nucleophilic substitution reactions, often involving alkyl halides or acyl chlorides. evitachem.com

N-Oxidation and Quaternization

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, readily participating in reactions with electrophiles.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine-N-oxide. This transformation alters the reactivity of the pyridine ring significantly. The N-oxide group is electron-donating through resonance and electron-withdrawing through induction. This modification activates the C2 and C4 positions for both electrophilic and nucleophilic attack. For example, the nitration of pyridine-N-oxide yields the 4-nitro derivative, demonstrating the altered regioselectivity. rsc.org

Quaternization: The pyridine nitrogen can be alkylated by alkyl halides to form a pyridinium salt. This process is known as quaternization. researchgate.net For example, the reaction of a 3-azidopyridine (B1254633) with methyl iodide in acetone (B3395972) leads to the quaternization of the nitrogen atom in the pyridine ring, forming a pyridinium salt which can then be reduced. researchgate.net These pyridinium salts are even more electron-deficient than the parent pyridine and are highly activated towards nucleophilic attack.

Cyclization Reactions and Heterocyclic Ring Formation Utilizing this compound Analogues

Analogues of this compound, particularly β-aroylacrylic acids and related structures, are versatile precursors for the synthesis of various heterocyclic systems. The α,β-unsaturated carbonyl moiety is a key functional group that participates in a variety of cyclization reactions.

Synthesis of Fused Pyridine Derivatives

The structural framework of pyridine derivatives can be utilized to construct fused heterocyclic systems, which are prevalent in many biologically active compounds. mdpi.com Starting from appropriately substituted pyridines, various fused systems like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines can be synthesized. mdpi.comresearchgate.net

For instance, 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile can be cyclized with reagents like ethyl acetoacetate (B1235776), urea, or thiourea (B124793) to yield pyrido[2,3-d]pyrimidine (B1209978) derivatives. mdpi.com Similarly, pyrazolo[3,4-b]pyridine derivatives can be obtained from the cyclization of 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile with various reagents. mdpi.com Another study reported the synthesis of pyrazolopyridine and pyridopyrazolopyrimidine derivatives starting from 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine and its subsequent reaction with ethyl acetoacetate to form a 3-(pyrazolo[3,4-b]pyridin-3-ylamino)but-2-enoic acid ethyl ester intermediate. researchgate.netresearchgate.net

Table 1: Examples of Fused Pyridine Synthesis

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ethyl acetoacetate | 5-Methyl-7-phenyl-2-propanone-3H-pyrido-[2,3-d]-pyrimidine-4-one | mdpi.com |

| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Phenylisothiocyanate | N-phenyl-3-amino-4-methyl-6-phenyl-1H-pyrazolo-[3,4-b]-pyridine-2-carbothioamide | mdpi.com |

Formation of Pyran and Pyridine Derivatives

The reaction of β-aroylacrylic acids, which are analogues of this compound, with active methylene compounds like malononitrile is a well-established method for synthesizing 4H-pyran and pyridine derivatives. raco.catscispace.com The outcome of the reaction is often dependent on the catalyst used.

When a β-aroylacrylic acid derivative reacts with malononitrile in the presence of a basic catalyst like piperidine, a Michael addition occurs, followed by cyclization to afford a 2-amino-3-cyano-4H-pyran-4-carboxylic acid derivative. raco.catscispace.com However, if the reaction is conducted in the presence of ammonium acetate, the initially formed Michael adduct undergoes a different cyclization pathway involving the incorporation of the nitrogen atom from the ammonium salt, leading to the formation of a 2-amino-3-cyano-4H-pyridine-4-carboxylic acid derivative. raco.catscispace.com These newly formed pyran and pyridine derivatives can then serve as precursors for the synthesis of more complex fused heterocyclic systems. raco.cat

Table 2: Catalyst-Dependent Synthesis of Pyran and Pyridine Derivatives

| β-Aroylacrylic Acid Analogue | Reagent | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 4-(4-Acetoaminophenyl)-4-oxo-but-2-enoic acid | Malononitrile | Piperidine | 2-Amino-6-(4-acetoaminophenyl)-3-cyano-4H-pyran-4-carboxylic acid | raco.cat |

| 4-(4-Acetoaminophenyl)-4-oxo-but-2-enoic acid | Malononitrile | Ammonium acetate | 2-Amino-6-(4-acetoaminophenyl)-3-cyano-4H-pyridine-4-carboxylic acid | raco.cat |

| 4-(4-Chloro-3-methylphenyl)-4-oxo-but-2-enoic acid | Malononitrile | Piperidine | 2-Amino-6-(4-chloro-3-methylphenyl)-3-cyano-4H-pyran-4-carboxylic acid | scispace.com |

Generation of Pyrrole (B145914) and Pyrazole (B372694) Systems

The unique structural framework of this compound, which combines an α,β-unsaturated carboxylic acid with a pyridine moiety, makes it a versatile precursor for the synthesis of various heterocyclic systems. The electrophilic nature of the double bond and the presence of two carbonyl-equivalent functionalities allow for controlled cyclization reactions to form five-membered rings like pyrroles and pyrazoles. These reactions are typically achieved by reacting the butenoic acid derivative with appropriate binucleophiles.

Pyrrole Synthesis Strategies

The construction of a pyrrole ring from this compound can be envisioned through methods that capitalize on its structure as an electron-deficient alkene. One of the most prominent methods for this transformation is the Van Leusen pyrrole synthesis. nih.govmdpi.com

This reaction involves the [3+2] cycloaddition of a Michael acceptor with tosylmethyl isocyanide (TosMIC). nih.gov In this context, an ester derivative of this compound acts as the electron-deficient alkene. The reaction is typically carried out in the presence of a base, such as sodium hydride, which deprotonates the TosMIC to form a nucleophilic anion. This anion then undergoes a Michael addition to the β-position of the unsaturated ester. The subsequent intramolecular cyclization, followed by the elimination of the tosyl group and aromatization, yields the polysubstituted pyrrole ring. mdpi.com This method provides a direct route to 3,4-disubstituted pyrroles.

Table 1: Proposed Van Leusen Synthesis of a Pyrrole Derivative

| Reactant 1 | Reactant 2 | Base/Solvent | Product |

| Ethyl 3-(pyridin-3-yl)but-2-enoate | Tosylmethyl isocyanide (TosMIC) | NaH / Ether-DMSO | Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate |

This table outlines a proposed reaction based on the established Van Leusen methodology for electron-deficient alkenes.

Pyrazole Synthesis

The synthesis of pyrazoles from this compound is a more direct and well-precedented transformation for β-aroylacrylic acids and related 1,3-dicarbonyl precursors. The Knorr pyrazole synthesis and related condensations utilize the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. wikipedia.org

In the case of this compound, the α,β-unsaturated keto-acid system readily reacts with hydrazine hydrate. The reaction mechanism is believed to proceed through an initial Michael addition of one of the nitrogen atoms of hydrazine to the electrophilic β-carbon of the butenoic acid. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carboxylic acid (or ketone) carbonyl group, leading to a pyrazolidinone intermediate. Subsequent dehydration results in the formation of the stable, aromatic pyrazole ring. The reaction conditions, such as the solvent and temperature, can influence the regioselectivity of the final product. organic-chemistry.orgcsic.es

Table 2: Synthesis of a Pyrazole Derivative

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Hydrazine hydrate | Ethanol, Reflux | 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid |

This table describes a plausible reaction based on the general reactivity of α,β-unsaturated keto-acids with hydrazine.

Theoretical and Computational Investigations of 3 Pyridin 3 Yl but 2 Enoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemical research, allowing for the accurate prediction of molecular properties. biointerfaceresearch.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the electron density distribution) of many-body systems. researchgate.net A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process calculates bond lengths, bond angles, and dihedral angles. For related butanoic acid derivatives, geometry optimizations have been successfully performed to find the most stable molecular conformations. biointerfaceresearch.comresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional (which approximates the exchange-correlation energy) and the basis set (which describes the atomic orbitals). Common combinations for organic molecules include the B3LYP functional with basis sets like 6-31+G(d) or 6-311++G(d,p). biointerfaceresearch.com The selection is often validated by comparing calculated results with experimental data for similar known compounds to ensure the chosen level of theory is appropriate for the system under study. biointerfaceresearch.comresearchgate.net For instance, studies on various butanoic acid derivatives and other organic molecules have demonstrated good agreement between experimental data and values calculated using the B3LYP functional with 6-31+G(d,p) or similar basis sets. biointerfaceresearch.com

A significant strength of DFT is its ability to predict spectroscopic data. Theoretical calculations can generate vibrational frequencies (IR), chemical shifts (NMR), and electronic transitions (UV-Vis). biointerfaceresearch.com These predicted spectra are crucial for interpreting and validating experimental results. For example, in studies of new butanoic acid derivatives, theoretical ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method (Gauge-Independent Atomic Orbital) and showed good agreement with experimental spectra. biointerfaceresearch.com Similarly, calculated IR and UV-Vis spectra have been successfully used to assign experimental bands for various organic compounds. researchgate.net

Without dedicated studies on 3-(Pyridin-3-yl)but-2-enoic acid, a data table of its predicted spectroscopic parameters cannot be generated.

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties.

A data table of HOMO-LUMO energies for this compound cannot be provided due to a lack of specific computational research on this molecule.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). erciyes.edu.tr These maps are invaluable for predicting how a molecule will interact with other species. The negative regions indicate likely sites for electrophilic attack, while positive regions indicate sites for nucleophilic attack. This analysis is standard in computational studies of molecules with potential biological activity, such as pyridine (B92270) derivatives. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using methods like Density Functional Theory (DFT), is instrumental in mapping out the potential chemical transformations of this compound. unjani.ac.id By calculating the energies of reactants, products, and intermediate states, researchers can elucidate detailed reaction mechanisms. researchgate.net This is particularly useful for reactions such as additions to the α,β-unsaturated system, cycloadditions, or decarboxylation. nih.govacs.org

A key aspect of understanding a reaction mechanism is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. unjani.ac.id Computationally, a transition state is located on the potential energy surface as a first-order saddle point. rsc.org Its definitive identification is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction path. acs.org

For this compound, reactions such as electrophilic or nucleophilic additions to the carbon-carbon double bond would proceed through distinct transition states. For example, in a study of the reaction of a pyridine derivative with difluorocarbene, DFT calculations were used to determine the energy barriers for the formation of an iminium ylide, identifying the transition state and comparing its energy to that of competing reaction pathways. rsc.org The geometric parameters of the transition state, such as the lengths of partially formed or broken bonds, provide a snapshot of the molecule at the pinnacle of its transformation.

Table 1: Key Parameters for Transition State (TS) Characterization

| Parameter | Description | Method of Determination |

| Energy | The potential energy of the TS relative to the reactants (Activation Energy, Eₐ). | DFT, Ab initio calculations. rsc.org |

| Geometry | The 3D arrangement of atoms at the saddle point of the potential energy surface. | Geometry optimization algorithms. |

| Vibrational Frequencies | The set of vibrational modes; a true TS has exactly one imaginary frequency. acs.org | Frequency calculation. |

| Imaginary Frequency | The single negative frequency value (presented as imaginary) corresponding to the motion over the energy barrier. | Frequency calculation. |

| Intrinsic Reaction Coordinate (IRC) | A path traced on the potential energy surface from the TS down to the reactants and products, confirming the connection. rsc.org | IRC calculation. |

This table provides a conceptual overview of parameters used in computational chemistry to characterize a transition state.

For instance, the decarboxylation of related unsaturated carboxylic acids has been studied computationally, revealing the energy barriers required for the reaction. nih.gov Similarly, a computational analysis of the reaction between a model titanium hydride and pyridine detailed a simplified energy profile, showing the relative Gibbs free energies of intermediates and transition states. researchgate.net For this compound, a plausible reaction like hydrogenation would involve an energy profile detailing the initial reactant-catalyst complex, the transition state for hydrogen addition, and the final saturated product. The difference in energy between the reactants and products determines whether the reaction is exothermic (energy is released) or endothermic (energy is absorbed). mdpi.com

Table 2: Illustrative Energy Profile Data for a Hypothetical Reaction

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | This compound + Reagent | 0.0 |

| Transition State 1 (TS1) | First energy barrier | +24.6 researchgate.net |

| Intermediate | A metastable species formed after crossing TS1 | -5.2 |

| Transition State 2 (TS2) | Second energy barrier | +12.9 researchgate.net |

| Products | Final stable products | -15.0 |

This table presents hypothetical data based on values found in computational studies of related butenoic acid and pyridine reactions to illustrate the concept of a reaction energy profile. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of molecules, revealing how they move, vibrate, and interact over time. acs.org

For this compound, MD simulations are particularly useful for conformational sampling. The molecule has several rotatable single bonds, such as the C-C bond connecting the butenoic acid chain to the pyridine ring and the C-O bond in the carboxylic acid group. Rotation around these bonds gives rise to different conformers. Studies on simple carboxylic acids like acetic and propionic acid show that they exist in equilibrium between different conformations (e.g., syn and anti). nih.govuc.pt MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them, which is crucial as the molecular conformation can significantly influence its reactivity and biological activity. nih.gov

Furthermore, MD simulations excel at modeling intermolecular interactions. nih.govacs.org In a solution, simulations can show how solvent molecules arrange around the solute and form hydrogen bonds with the carboxylic acid group and the pyridine nitrogen. In the solid state, MD can be used to understand the stability of the crystal lattice. A combined MD and electronic structure approach has been successfully used to reproduce the complex vibrational spectra of hydrogen-bonded dimers of pyridine and acetic acid, demonstrating the power of MD in accurately sampling the geometries that arise from strong intermolecular forces. nih.gov

Supramolecular Analysis via Computational Approaches

Supramolecular chemistry focuses on the interactions between molecules. Computational methods are essential for analyzing the non-covalent forces, such as hydrogen bonds and π–π stacking, that dictate how molecules of this compound would assemble in the solid state. nih.gov

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. tandfonline.comderpharmachemica.com The Hirshfeld surface of a molecule is generated in a way that separates it from its neighbors in the crystal, providing a unique representation of its environment. researchgate.net

The surface is often colored using a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. derpharmachemica.com Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, that are shorter than the sum of the van der Waals radii of the interacting atoms. akademisains.gov.my Blue regions represent contacts that are longer than the van der Waals separation. akademisains.gov.my

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyridine Derivative

| Contact Type | Contribution (%) | Appearance on Fingerprint Plot |

| H···H | 42.6% | Large, diffuse region in the center. analis.com.my |

| C···H / H···C | 22.3% | "Wing-like" features on either side of the main diagonal. analis.com.my |

| O···H / H···O | 29.3% | Sharp, distinct "spikes" indicating hydrogen bonds. derpharmachemica.com |

| N···H / H···N | 6.7% | Sharpened "spikes," typically shorter than O···H. derpharmachemica.com |

| C···C | 3.5% | Indicates π-π stacking interactions. researchgate.net |

This table is illustrative, with percentage values drawn from published analyses of related heterocyclic compounds to demonstrate typical findings. derpharmachemica.comanalis.com.my

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonds and non-covalent interactions based on the topology of the electron density (ρ(r)). ias.ac.innih.gov QTAIM defines atoms as distinct regions of space and can identify the paths of maximum electron density that link atomic nuclei, known as bond paths. nih.gov

The analysis focuses on the properties of the electron density at a bond critical point (BCP), a point of minimum density along a bond path. The values at the BCP, such as the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)), are used to classify the interaction. mdpi.com

Covalent bonds are typically characterized by high ρ(r) and a large negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density.

Closed-shell interactions , which include hydrogen bonds, van der Waals forces, and halogen bonds, show low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating a depletion of electron density at the BCP. nih.govmdpi.com

QTAIM analysis can be applied to this compound to characterize its intramolecular covalent bonds and, more importantly, the intermolecular hydrogen bonds (O-H···N or O-H···O) that would form its supramolecular structures. acs.org This method allows for a quantitative assessment of the strength and nature of these crucial interactions. ias.ac.in

Table 4: Typical QTAIM Parameters for Different Interaction Types

| Interaction Type | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Classification Criteria |

| Covalent (e.g., C-C) | > 0.200 | < 0 (Negative) | Shared interaction, charge concentration. |

| Strong H-bond (e.g., O-H···N) | 0.020 - 0.040 | > 0 (Positive) | Closed-shell, partial covalent character. |

| Weak H-bond (e.g., C-H···O) | 0.002 - 0.020 | > 0 (Positive) | Closed-shell, mainly electrostatic. nih.gov |

| van der Waals | < 0.002 | > 0 (Positive) | Closed-shell, weak interaction. |

This table presents typical ranges for QTAIM parameters based on computational studies of organic molecules containing similar functional groups. nih.gov

Role of 3 Pyridin 3 Yl but 2 Enoic Acid in Complex Organic Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The intrinsic structure of 3-(Pyridin-3-yl)but-2-enoic acid, featuring both a vinylogous acid and a basic pyridine (B92270) nitrogen, makes it a valuable starting material for constructing molecules with potential pharmacological applications. Its utility is particularly noted in the synthesis of heterocyclic systems that are central to many medicinal chemistry programs.

One significant application is in the synthesis of dihydropyridine (B1217469) derivatives. These scaffolds are of considerable interest due to their presence in a wide range of bioactive compounds. For instance, this compound can be employed in multicomponent reactions, such as the Hantzsch dihydropyridine synthesis or related variations, to generate highly functionalized dihydropyridine rings. The pyridine substituent itself can be crucial for modulating the biological activity and pharmacokinetic properties of the resulting molecules.

Research has demonstrated its use in creating novel antagonists for various receptors. For example, derivatives of this acid have been utilized as key intermediates in the synthesis of potent and selective antagonists for the human P2Y12 receptor, a target for antiplatelet drugs. In these syntheses, the pyridyl group and the carboxylic acid function are strategically modified to build more complex molecules like triazolo[4,5-d]pyrimidine derivatives.

Building Block for Natural Product Analogues

While direct application as a building block for the total synthesis of natural products is not extensively documented, its structural motifs are relevant to the synthesis of natural product analogues. The pyridine ring is a key component of numerous alkaloids, and the butenoic acid side chain provides a handle for elaboration and cyclization. Chemists can use this compound to construct simplified or modified versions of natural products, aiming to retain or improve their biological activity while enhancing synthetic accessibility. For example, analogues of nicotine (B1678760) or other pyridine-containing alkaloids could potentially be synthesized using this acid as a starting fragment.

Intermediate in Methodological Development for New Synthetic Pathways

The reactivity of this compound makes it a useful substrate for developing and validating new synthetic methodologies. The presence of a conjugated system involving the pyridine ring and the carboxyl group allows it to participate in a variety of chemical transformations.

Its applications include:

Catalytic Hydrogenation: The double bond in the butenoic acid chain is susceptible to catalytic hydrogenation. This reaction has been explored to produce 3-(pyridin-3-yl)butanoic acid, which can then be used in further synthetic steps. Studies in this area focus on developing stereoselective hydrogenation methods to control the chirality of the resulting product, which is often critical for biological activity.

Cyclization Reactions: The molecule can serve as a substrate in the development of novel cyclization strategies to form fused heterocyclic systems. The carboxylic acid can be activated and induced to react with the pyridine nitrogen or a substituent on the pyridine ring, leading to the formation of bicyclic lactams or other constrained ring systems.

Conjugate Additions: The α,β-unsaturated nature of the acid makes it a Michael acceptor. This allows for the development of new methods for carbon-carbon and carbon-heteroatom bond formation at the β-position. Research in this area might involve testing new catalysts or nucleophiles for stereoselective conjugate addition reactions.

The table below summarizes some methodological applications using this compound as a key intermediate.

| Reaction Type | Product Class | Significance in Method Development |

| Catalytic Hydrogenation | Chiral Butanoic Acids | Development of asymmetric catalysts for stereoselective reduction. |

| Intramolecular Cyclization | Fused Pyridine Heterocycles | Exploration of new routes to rigid, bicyclic scaffolds. |

| Michael Addition | Functionalized Pyridylalkanoic Acids | Testing novel nucleophiles and conditions for conjugate addition. |

Design and Synthesis of Compound Libraries Based on the this compound Framework

The structure of this compound is well-suited for the generation of compound libraries for high-throughput screening. The carboxylic acid provides a convenient attachment point for diversification using a variety of amines or alcohols via amide or ester formation. Further diversity can be introduced by modifying the pyridine ring or the double bond.

A typical library synthesis strategy might involve:

Amide Formation: Coupling the carboxylic acid with a diverse set of primary and secondary amines to generate a library of amides.

Esterification: Reacting the acid with various alcohols to produce a library of esters.

Modification of the Double Bond: Performing reactions like hydrogenation, dihydroxylation, or epoxidation on the butenoic chain to create saturated or functionalized analogues.

These libraries, containing systematically varied structures based on the this compound core, can then be screened against biological targets to identify new hit compounds for drug discovery programs. The pyridyl moiety often acts as a key pharmacophore, interacting with specific residues in protein binding sites.

Future Directions and Emerging Research Avenues for 3 Pyridin 3 Yl but 2 Enoic Acid

Exploration of Novel Synthetic Methodologies

The synthesis of 3-(pyridin-3-yl)but-2-enoic acid and its analogs has traditionally relied on classical condensation reactions. However, future research is geared towards developing more efficient, sustainable, and versatile synthetic routes.

One of the most established methods is the Knoevenagel condensation, a reaction between a carbonyl compound (like pyridine-3-carboxaldehyde) and a compound with an active methylene (B1212753) group. wikipedia.orgresearchgate.net A significant modification, the Knoevenagel-Doebner reaction, utilizes malonic acid in pyridine (B92270), which acts as both the solvent and a catalyst, often with a co-catalyst like piperidine (B6355638) or β-alanine. tandfonline.comacs.org This approach is advantageous as the intermediate often undergoes in-situ decarboxylation to yield the desired α,β-unsaturated acid. wikipedia.orgorganic-chemistry.org Researchers are exploring greener versions of this reaction, aiming to replace pyridine and piperidine with more benign catalysts and reduce the need for excess reagents. tandfonline.com

Alternative strategies being explored include the Wittig reaction, which provides excellent control over the geometry of the newly formed double bond. Other modern methods focus on the use of solid-supported or heterogeneous catalysts, such as hydrotalcites or ion-exchange resins like Amberlyst-15, which can simplify product purification and allow for catalyst recycling, aligning with the principles of green chemistry. bcrec.id The Claisen condensation of a pyridyl ketone with diethyl oxalate (B1200264) has also been used to generate related 2-hydroxy-4-oxobut-2-enoic acid structures, suggesting another potential pathway for derivatization. thieme-connect.com

| Synthetic Method | Key Reagents | Potential Advantages & Research Focus | Reference |

| Knoevenagel-Doebner Condensation | Pyridine-3-carboxaldehyde, Malonic acid, Piperidine/Pyridine | Well-established, in-situ decarboxylation. Future work focuses on greener, pyridine-free conditions. | wikipedia.orgtandfonline.comorganic-chemistry.org |

| Wittig Reaction | Pyridyl phosphonium (B103445) ylide, Carbonyl compound | High stereoselectivity for the double bond. | |

| Heterogeneous Catalysis | Pyridine-3-carboxaldehyde, Ethyl acetoacetate (B1235776), Solid catalyst (e.g., Hydrotalcite) | Catalyst recyclability, simplified workup, environmentally friendly. | bcrec.id |

| Claisen Condensation | Pyridyl ketone, Diethyl oxalate | Access to 2-hydroxy-4-oxo derivatives for further functionalization. | thieme-connect.com |

Advanced Mechanistic Studies of its Chemical Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling reaction outcomes and designing new applications. The conjugated system of the molecule is central to its reactivity, participating in isomerizations, additions, and cycloadditions.

A significant area of investigation is the E/Z isomerization of the double bond. Photocatalysis has emerged as a powerful tool for this transformation. Studies on the analogous compound, (Z)-3-(Pyridin-3-yl)but-2-enenitrile, have shown that visible light, in the presence of a suitable photocatalyst, can efficiently induce isomerization. acs.org Mechanistic studies suggest that this proceeds via an excited-state intermediate, and understanding the energy transfer dynamics can lead to highly selective conversions to the desired isomer. acs.orgresearchgate.net

The electron-deficient nature of the double bond makes it a prime candidate for Michael addition reactions. The addition of various nucleophiles, such as amines or thiols, can be used to introduce new functional groups. raco.catnih.gov Furthermore, the butenoic acid framework can act as a dipolarophile in 1,3-dipolar cycloaddition reactions , providing a route to complex heterocyclic structures.

Finally, the use of isotopically labeled analogs or chromophoric derivatives in mechanistic studies is a promising avenue. For instance, related pyridyl-containing keto-acids have been employed as mechanistic probes to study enzyme-catalyzed reactions by allowing for the detection of covalent intermediates. thieme-connect.com

| Transformation Type | Key Mechanistic Features | Emerging Research Tools | Reference |

| E/Z Isomerization | Excited-state intermediates, energy transfer from photocatalyst. | Visible-light photocatalysis, time-resolved spectroscopy. | acs.org |

| Michael Addition | Nucleophilic attack at the β-carbon of the conjugated system. | Development of catalytic asymmetric versions. | raco.catnih.gov |

| 1,3-Dipolar Cycloaddition | Reaction with dipoles (e.g., azomethine ylides) to form five-membered rings. | Use of chiral dipolarophiles for diastereoselective synthesis. | |

| Enzymatic Transformation | Formation of covalent adducts with enzyme cofactors (e.g., ThDP). | Chromophoric and fluorogenic substrate analogs. | thieme-connect.com |

Integration of Computational Chemistry for Predictive Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of molecules like this compound. By modeling molecular properties and interactions, researchers can predict reactivity, biological activity, and spectroscopic characteristics before committing to laboratory synthesis.

Density Functional Theory (DFT) is a primary method used to study the electronic structure and geometry of molecules. biointerfaceresearch.comresearchgate.net DFT calculations can be employed to predict the stability of different isomers (E vs. Z), calculate reaction energy barriers to understand mechanisms, and simulate spectroscopic data (like NMR and IR spectra) to aid in structure confirmation. biointerfaceresearch.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's reactivity and its potential for charge transfer interactions. researchgate.net

For medicinal chemistry applications, molecular docking simulations are used to predict how derivatives of this compound might bind to the active site of a target protein. These simulations can estimate binding energies and identify key interactions, such as hydrogen bonds or π-stacking with the pyridine ring, guiding the design of more potent and selective inhibitors. Furthermore, computational tools can predict important physicochemical properties, such as lipophilicity (XlogP) and collision cross-section values, which are relevant for predicting a compound's pharmacokinetic behavior and developing analytical methods for its detection. uni.lu

| Computational Method | Application Area | Predicted Information | Reference |

| Density Functional Theory (DFT) | Reaction Mechanism & Structural Analysis | Isomer stability, transition state energies, NMR/IR spectra, HOMO-LUMO gaps. | biointerfaceresearch.comresearchgate.net |

| Molecular Docking | Drug Design & Discovery | Binding poses, binding affinity, key intermolecular interactions with protein targets. | |

| Quantitative Structure-Activity Relationship (QSAR) | Lead Optimization | Correlation of structural features with biological activity. | |

| Property Prediction | Pharmacokinetics & Analytics | Lipophilicity (XlogP), solubility, predicted collision cross-section (CCS). | uni.lu |

Development of Asymmetric Synthesis for Chiral Derivatives

Introducing chirality into the this compound framework can lead to derivatives with specific biological activities, as stereochemistry is often critical for molecular recognition. The development of asymmetric methods to synthesize enantiomerically pure derivatives is therefore a major research focus.

A significant challenge in this area is the potential for the nitrogen atom in the pyridine ring to coordinate with and deactivate or alter the selectivity of transition-metal catalysts. For example, in a palladium-catalyzed asymmetric reaction, a pyridyl-substituted substrate showed diminished enantioselectivity, likely due to this competing coordination. acs.org Future research will focus on developing ligand systems or catalytic protocols that are tolerant of the pyridine moiety.

Promising strategies to overcome this include:

Chiral Brønsted Acid Catalysis: Using chiral phosphoric acids or similar catalysts can activate the substrate towards nucleophilic attack without the use of metals, thus avoiding the issue of pyridine coordination.

Chiral Auxiliaries: Attaching a temporary chiral group to the molecule can direct the stereochemical outcome of a subsequent reaction. For instance, the use of enantiopure sulfinyl groups as auxiliaries has been shown to effectively control facial selectivity in cycloaddition reactions of related systems.

Organocatalysis: Small organic molecules can be used to catalyze asymmetric transformations. For example, chiral amines or thioureas can catalyze the asymmetric Michael addition of nucleophiles to the butenoate system.

Biocatalysis: Enzymes, such as lipases or reductases, offer a highly selective means of performing asymmetric transformations under mild conditions. scispace.com Biocatalytic desymmetrization or kinetic resolution could be applied to produce chiral derivatives with high enantiomeric excess. scispace.com

| Asymmetric Strategy | Catalyst/Reagent Type | Key Advantage / Challenge | Reference |

| Transition-Metal Catalysis | Chiral Ligand + Metal (e.g., Pd, Rh, Ir) | High turnover and broad scope. Challenge: Pyridine coordination can inhibit catalysis or lower enantioselectivity. | acs.org |

| Chiral Brønsted Acid Catalysis | Chiral Phosphoric Acids | Avoids transition metals, operates through hydrogen bonding activation. | |

| Chiral Auxiliary Control | Evans oxazolidinones, sulfinamides | Covalent attachment provides powerful stereocontrol. Requires extra steps for attachment/removal. | |

| Biocatalysis | Enzymes (e.g., lipases, reductases) | High enantioselectivity, mild reaction conditions, environmentally friendly. | scispace.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Pyridin-3-yl)but-2-enoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation or Wittig reactions. For example, nicotinaldehyde (pyridine-3-carboxaldehyde) may react with malonic acid derivatives under basic conditions (e.g., piperidine/pyridine mixtures) to form the α,β-unsaturated carboxylic acid backbone . Optimizing solvent polarity, temperature, and catalyst choice (e.g., CDI for carboxyl activation) improves yields. Evidence from chidamide synthesis shows that CDI-mediated acylation steps achieve up to 68% yield when coupled with thermal filtration and acetone detrusion .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm regiochemistry of the double bond (E/Z configuration) and pyridyl substitution. For analogs like (E)-3-(4-chlorophenyl)but-2-enoic acid, coupling constants (J = 12–16 Hz) distinguish E-isomers .

- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and conjugated C=O stretches (~1680–1700 cm⁻¹) validate structural motifs .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C9H9NO2 has a theoretical mass of 163.06 g/mol).

Q. What safety protocols are recommended for handling α,β-unsaturated carboxylic acids like this compound?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before segregating into halogenated organic waste containers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-deficient β-carbons in α,β-unsaturated systems. For analogs like 3-(furan-2-yl)but-2-enoic acid, HOMO-LUMO gaps predict regioselectivity in Michael additions . Software like Gaussian or ORCA can simulate transition states and charge distribution .

Q. What crystallographic strategies resolve structural ambiguities in α,β-unsaturated carboxylic acids?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement confirms bond lengths and angles. For example, chidamide’s structure was validated via SCXRD, revealing intermolecular hydrogen bonds between carboxylic acid and pyridyl groups . Twinning and high-resolution data (<1.0 Å) improve accuracy in disordered systems .

Q. How do substituents on the pyridine ring influence the biological activity of this compound?

- Methodological Answer : Fluorine or methoxy groups enhance metabolic stability and target binding. For 3-(4-fluorophenyl)but-2-enoic acid, fluorination increases lipophilicity (logP ~2.5), improving membrane permeability . SAR studies on imidazo[1,2-a]pyridine analogs show that pyridyl substitution modulates cyclooxygenase inhibition .

Q. What chromatographic methods separate E/Z isomers of α,β-unsaturated carboxylic acids?

- Methodological Answer : Reverse-phase HPLC with C18 columns and acidic mobile phases (0.1% TFA in H2O/MeCN) resolves E/Z isomers. For (Z)-3-(4-chlorophenyl)but-2-enoic acid, retention times differ by ~2 minutes compared to E-isomers due to polarity variations . Chiral columns (e.g., Chiralpak IA) separate enantiomers in stereochemically complex derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.